1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20253850
Molecular Formula: C8H12ClN3S
Molecular Weight: 217.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN3S |
|---|---|
| Molecular Weight | 217.72 g/mol |
| IUPAC Name | 1-(2-methylsulfanylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3S.ClH/c1-12-7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H |
| Standard InChI Key | HKMLEIXLBSTVJH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC=CC(=N1)C2(CC2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride possesses the molecular formula C₈H₁₂ClN₃S and a molecular weight of 217.72 g/mol . The structure comprises a pyrimidine ring substituted at the 2-position with a methylsulfanyl group (-SMe) and at the 4-position with a cyclopropane ring bearing a primary amine. The hydrochloride salt form enhances solubility, a common modification for bioactive molecules .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2031269-47-1 | |
| Molecular Formula | C₈H₁₂ClN₃S | |
| Molecular Weight | 217.72 g/mol | |
| SMILES Notation | CSc1nccc(C2(N)CC2)n1.Cl |
Stereochemical and Conformational Considerations
The cyclopropane ring introduces significant steric strain and planar rigidity, which may influence binding interactions in biological systems. The amine group at the cyclopropane’s bridgehead position is geometrically constrained, potentially favoring specific hydrogen-bonding orientations . The methylsulfanyl group at the pyrimidine’s 2-position contributes to hydrophobic interactions while modulating electronic properties through sulfur’s polarizability .
Synthetic Pathways and Methodological Insights
Core Pyrimidine Synthesis
The pyrimidine ring is typically constructed via cyclocondensation reactions. For example, thiourea and pyruvaldehyde dimethylacetal can undergo acid-catalyzed cyclization to form 2-methylthio-4-pyrimidine carboxaldehyde, a precursor observed in related syntheses . Subsequent functionalization at the 4-position is critical for introducing the cyclopropane moiety.
Challenges in Synthesis
The steric hindrance imposed by the cyclopropane ring may complicate reactions at the 4-position of the pyrimidine. Additionally, maintaining amine stability during acidic or basic conditions requires careful protection-deprotection strategies, such as using Boc (tert-butoxycarbonyl) groups .
Physicochemical and Pharmacokinetic Properties
Absorption and Distribution
Structural analogs with pyrimidine cores and amine substituents demonstrate variable blood-brain barrier (BBB) penetration. For example, 2-imidazolylpyrimidine derivatives show moderate BBB permeability when paired with flexible linkers . The cyclopropane’s rigidity in this compound could limit passive diffusion, necessitating further structural optimization for CNS-targeted applications.
Hypothetical Biological Activity and Applications
Neurological Targets
Pyrimidine derivatives are well-documented as inhibitors of neuronal nitric oxide synthase (nNOS), a therapeutic target for neurodegenerative diseases . The methylsulfanyl group may engage in hydrophobic interactions with nNOS’s substrate access channel, while the cyclopropane amine could form salt bridges with heme propionates, mimicking arginine-based inhibitors . Comparative studies of similar compounds show K₁ values in the micromolar range, suggesting moderate potency for this scaffold .
Future Directions and Research Gaps
Synthetic Optimization
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Linker Flexibility: Introducing methylene spacers between the pyrimidine and cyclopropane could improve binding affinity, as seen in nNOS inhibitors with six-atom linkers .
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Stereoselective Synthesis: Enantioselective routes to cyclopropane-containing amines may enhance pharmacological specificity.
Biological Profiling
Priority studies should include:
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Enzyme Inhibition Assays: Screening against nNOS, iNOS, and eNOS isoforms to assess selectivity.
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Cellular Permeability: Caco-2 assays to evaluate intestinal absorption and BBB penetration.
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Toxicity Studies: Acute toxicity profiling in rodent models.
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